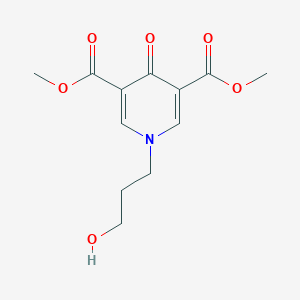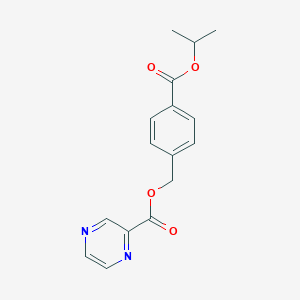![molecular formula C24H31N3O B246979 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has gained popularity in recent years due to its stimulant effects. BZP was initially developed as a potential antidepressant and anxiolytic drug, but its use as a recreational drug has overshadowed its medical applications.
Mécanisme D'action
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone acts as a non-selective agonist of the serotonin and dopamine receptors in the brain. It increases the release of these neurotransmitters, leading to its stimulant effects. 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Biochemical and Physiological Effects:
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes pupil dilation, dry mouth, and sweating. 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone can induce euphoria, increased alertness, and sociability. However, it can also cause anxiety, agitation, and paranoia at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone is a useful tool for studying the mechanisms of neurotransmitter release and reuptake. It can also be used to investigate the effects of serotonin and dopamine on behavior and physiology. However, its use in lab experiments is limited due to its potential for abuse and its lack of selectivity for specific receptors.
Orientations Futures
There are several future directions for the study of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone. One area of research is the development of selective agonists and antagonists for specific serotonin and dopamine receptors. This could lead to the development of more effective antidepressants and anxiolytics. Another area of research is the investigation of the long-term effects of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone use on the brain and behavior. This could provide insight into the potential risks of recreational use of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone. Finally, the development of new synthesis methods for 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone could lead to more efficient and cost-effective production of this compound.
Conclusion:
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone is a synthetic compound with potential therapeutic applications as an antidepressant and anxiolytic drug. However, its use as a recreational drug has overshadowed its medical applications. 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone acts as a non-selective agonist of the serotonin and dopamine receptors, leading to its stimulant effects. It has been extensively studied for its effects on behavior and physiology, and there are several future directions for the study of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone.
Méthodes De Synthèse
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone is synthesized by the condensation of benzyl chloride and 1-benzylpiperazine in the presence of sodium hydroxide. The resulting intermediate is then reacted with 1-(4-piperidinyl)piperidine to yield 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone. The purity and yield of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone has also been investigated for its potential to treat Parkinson's disease and schizophrenia. However, its use as a recreational drug has limited its medical applications.
Propriétés
Nom du produit |
1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone |
|---|---|
Formule moléculaire |
C24H31N3O |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
1-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C24H31N3O/c28-24(19-21-7-3-1-4-8-21)27-13-11-23(12-14-27)26-17-15-25(16-18-26)20-22-9-5-2-6-10-22/h1-10,23H,11-20H2 |
Clé InChI |
SCXCEZOCAVSAAP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)



![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)


